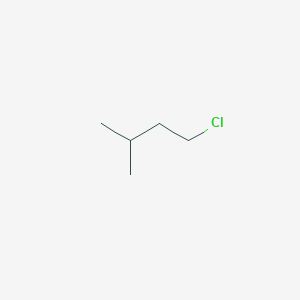

1-Chloro-3-methylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6528. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHLPWNZCJEPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059354 | |

| Record name | Butane, 1-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-84-6 | |

| Record name | 1-Chloro-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87D3ZL9F7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-chloro-3-methylbutane. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of key properties and a representative chemical transformation are also included to support laboratory research and development.

General Information

This compound, also known as isoamyl chloride or isopentyl chloride, is a halogenated alkane with the chemical formula C₅H₁₁Cl.[1][2] It is a colorless to almost colorless, clear liquid.[1][3] This compound serves as a versatile solvent and an intermediate in the synthesis of various organic compounds.[1]

Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₁Cl |

| Molecular Weight | 106.59 g/mol [1][2] |

| CAS Number | 107-84-6[1][2] |

| Appearance | Colorless to almost colorless clear liquid[1][3] |

| Melting Point | -104 °C[1][4] |

| Boiling Point | 99-100 °C[1][4] |

| Density | 0.88 g/cm³[1][4] |

| Refractive Index | 1.4090[1][4] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether[1][3][5] |

| Flash Point | 16 °C[1][4] |

| Vapor Pressure | 37 mmHg at 20 °C |

| Surface Tension | 23.5 mN/m at 20°C[4] |

| Dielectric Constant | 6.4 at 18°C[4] |

Chemical and Spectroscopic Properties

This compound is a primary alkyl halide, making it susceptible to nucleophilic substitution and elimination reactions. It is a flammable liquid and should be handled with appropriate safety precautions.[1]

Spectroscopic Data

The following table summarizes key spectroscopic information for this compound.

| Spectroscopy Type | Key Features |

| ¹H NMR | The proton NMR spectrum exhibits distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the chlorine atom are expected to be the most downfield.[6] |

| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for each of the unique carbon atoms in the structure. |

| Infrared (IR) | The IR spectrum will display characteristic C-H stretching and bending vibrations. A prominent peak corresponding to the C-Cl stretch is also expected. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including a peak for the loss of the chlorine atom.[7] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties and a representative chemical reaction of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-200 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid such as mineral oil or silicone oil.

-

Add a few milliliters of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat-transfer liquid is above the level of the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or use a heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4]

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance

-

Water bath (optional, for temperature control)

Procedure using a Pycnometer:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Procedure using a Graduated Cylinder and Balance:

-

Place a clean, dry graduated cylinder on the analytical balance and tare the balance.

-

Carefully add a known volume of this compound to the graduated cylinder (e.g., 10.0 mL).

-

Record the mass of the liquid.

-

Calculate the density by dividing the mass by the volume.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature, which can be maintained by circulating water from a constant temperature bath.

-

Look through the eyepiece and turn the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Nucleophilic Substitution: Synthesis of 1-Iodo-3-methylbutane (B1583052)

This protocol describes the synthesis of 1-iodo-3-methylbutane from this compound via a Finkelstein reaction, which is a classic Sₙ2 reaction.

Materials:

-

This compound

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator (optional)

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone.

-

Add this compound to the solution.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator or by simple distillation.

-

Purify the resulting 1-iodo-3-methylbutane by distillation.

Reaction Pathway Visualization

The following diagram illustrates the Sₙ2 reaction mechanism for the conversion of this compound to 1-iodo-3-methylbutane.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. phillysim.org [phillysim.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. wjec.co.uk [wjec.co.uk]

An In-depth Technical Guide to 1-Chloro-3-methylbutane (CAS 107-84-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-3-methylbutane (isoamyl chloride), a versatile alkyl halide with significant applications in organic synthesis and as a solvent. This document collates essential physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and thorough spectroscopic analysis. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and key chemical pathways and workflows are visualized using diagrams to facilitate understanding.

Physicochemical and Safety Data

This compound is a colorless, flammable liquid with a characteristic odor.[1] It is an important building block in organic chemistry, serving as a precursor for various functional groups.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, compiled from various sources.[2][3][4]

| Property | Value | Reference |

| CAS Number | 107-84-6 | [2] |

| Molecular Formula | C5H11Cl | [3][5] |

| Molecular Weight | 106.59 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid | [3][5] |

| Melting Point | -104 °C | [2][3][5] |

| Boiling Point | 99-100 °C | [2][3][5] |

| Density | ~0.88 g/cm³ | [2][3][5] |

| Refractive Index | 1.4090 | [2][3][5] |

| Flash Point | 16 °C | [3][5] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether.[2][5] | [2][5] |

| Vapor Pressure | 46.2 mmHg at 25°C | [4] |

Safety and Hazard Information

This compound is a hazardous substance and requires careful handling.[5] It is classified as a highly flammable liquid and can cause skin and eye irritation.[5][7]

| Hazard Information | Details | Reference |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) | [5] |

| Signal Word | Danger | [5][7] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][7] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P280, P303+P361+P353, P305+P351+P338, P403+P235 | [3][8][9] |

Synthesis and Purification

The most common and reliable laboratory synthesis of this compound is through the nucleophilic substitution of 3-methyl-1-butanol.[2]

Synthesis from 3-Methyl-1-butanol with Thionyl Chloride

This method is favored for its high yield and the convenient removal of byproducts (SO₂ and HCl) as gases.[10][11]

Experimental Protocol:

-

Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, condenser, and a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried.

-

Reagents: Place 3-methyl-1-butanol into the round-bottom flask. For each mole of the alcohol, add approximately 1.1 to 1.2 moles of thionyl chloride (SOCl₂) dropwise through an addition funnel. The reaction can be catalyzed by a small amount of pyridine.[10]

-

Reaction Conditions: The addition of thionyl chloride is typically performed at 0 °C (ice bath) to control the initial exothermic reaction. After the addition is complete, the reaction mixture is gently refluxed until the evolution of gases ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to quench any unreacted thionyl chloride. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. Filter to remove the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling at 99-100 °C.[10]

Caption: Synthesis of this compound from 3-Methyl-1-butanol.

Purification Protocol

A general method for purifying crude this compound involves washing with sulfuric acid to remove any unreacted alcohol, followed by neutralization and distillation.[10]

Experimental Protocol:

-

Acid Wash: Vigorously shake the crude this compound with concentrated (95%) sulfuric acid in a separatory funnel. The acid layer will become colored if impurities are present. Repeat this step with fresh sulfuric acid until the acid layer remains colorless.

-

Neutralization: Carefully wash the organic layer with water, followed by a saturated aqueous sodium carbonate or sodium bicarbonate solution to neutralize any residual acid. A final wash with water is recommended.

-

Drying: Dry the washed organic layer over a suitable drying agent like anhydrous magnesium sulfate.

-

Distillation: Filter off the drying agent and purify the product by fractional distillation, collecting the fraction that boils between 99-100 °C.

Chemical Reactivity and Experimental Protocols

This compound is a primary alkyl halide and participates in a variety of nucleophilic substitution and organometallic reactions.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, isopentylmagnesium chloride. This organometallic compound is a powerful nucleophile and strong base.

Experimental Protocol:

-

Apparatus Setup: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be rigorously dried, for instance, by oven-drying or flame-drying under a stream of dry nitrogen.

-

Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction. In the dropping funnel, place a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reaction Initiation: Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated if the color of the iodine fades and bubbling is observed. Gentle heating may be necessary to start the reaction.

-

Reaction Execution: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, the mixture is typically refluxed for a further 30-60 minutes to ensure complete reaction of the magnesium. The resulting grey-to-brown solution of isopentylmagnesium chloride should be used immediately in subsequent reactions.

Caption: Workflow for the preparation of Isopentylmagnesium Chloride.

Friedel-Crafts Alkylation

This compound can be used to alkylate aromatic rings, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[12] It is important to note that carbocation rearrangements are possible in Friedel-Crafts alkylations.[13]

Experimental Protocol:

-

Apparatus Setup: A reaction vessel equipped with a stirrer, a dropping funnel, a reflux condenser, and a gas trap is required. The apparatus must be dry.

-

Reagents: The aromatic substrate (e.g., a large excess of benzene to minimize polyalkylation) is placed in the reaction flask along with the Lewis acid catalyst (e.g., anhydrous AlCl₃).[12] The mixture is cooled in an ice bath.

-

Reaction Execution: this compound is added dropwise from the dropping funnel with vigorous stirring.

-

Work-up: After the reaction is complete (as determined by monitoring techniques like TLC or GC), the reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. After drying over an anhydrous drying agent, the excess benzene is removed by distillation. The product is then purified by fractional distillation or chromatography.

Caption: Mechanism of Friedel-Crafts Alkylation with this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.[2]

¹H and ¹³C NMR Spectral Data

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| -CH₂Cl (C1) | ~3.5 (t) | ~45 |

| -CH₂- (C2) | ~1.7 (q) | ~35 |

| -CH- (C3) | ~1.8 (m) | ~25 |

| -CH₃ (C4, C5) | ~0.9 (d) | ~22 |

Note: 't' denotes a triplet, 'q' a quartet, 'm' a multiplet, and 'd' a doublet. Predicted values are based on typical chemical shift ranges and may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.[2]

Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretching of alkyl groups |

| 1470-1450 | C-H bending of CH₂ and CH₃ groups |

| 1385-1365 | C-H bending (gem-dimethyl) |

| 600-800 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[2]

Major Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 106/108 | [C₅H₁₁Cl]⁺ (Molecular Ion) | The M+2 peak at m/z 108 is due to the ³⁷Cl isotope, with an intensity of about one-third of the M+ peak.[2] |

| 70 | [C₅H₁₀]⁺ | Loss of HCl |

| 57 | [C₄H₉]⁺ | Loss of CH₂Cl |

| 43 | [C₃H₇]⁺ | Isopropyl cation, often the base peak.[5] |

Applications

This compound is primarily used as:

-

A solvent: For nitrocellulose, varnishes, lacquers, and neoprene.[5]

-

An intermediate in organic synthesis: It is a precursor for the synthesis of various organic compounds.[5][6] This includes the preparation of isopentyl-containing compounds in the pharmaceutical and fragrance industries.[6]

-

A component in rotogravure inks and for soil fumigation. [3][5]

Conclusion

This compound (CAS 107-84-6) is a valuable chemical for both industrial and research applications. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The provided experimental protocols and spectroscopic data serve as a foundational resource for scientists and professionals in the field of drug development and organic synthesis.

References

- 1. This compound(107-84-6) MS spectrum [chemicalbook.com]

- 2. This compound | 107-84-6 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C5H11Cl | CID 7893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(107-84-6) IR Spectrum [m.chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Butane, 1-chloro-3-methyl- [webbook.nist.gov]

- 10. Alcohol 6 Problem [ursula.chem.yale.edu]

- 11. Solved 3-Methyl-1-butanol reacts with thionyl chloride via | Chegg.com [chegg.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Chloro-3-methylbutane and Its Isomers

This guide provides a comprehensive overview of 1-chloro-3-methylbutane, also known as isoamyl chloride, and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document details the structural formulas, comparative physical properties, and key experimental protocols for the synthesis and characterization of these compounds.

Structural Formula of this compound

This compound is a primary alkyl halide with the chemical formula C₅H₁₁Cl. Its structure consists of a four-carbon butane (B89635) chain with a chlorine atom on the first carbon and a methyl group on the third carbon.

Chemical Structure: (CH₃)₂CHCH₂CH₂Cl

IUPAC Name: this compound

Common Names: Isoamyl chloride, Isopentyl chloride

Isomers of this compound

The molecular formula C₅H₁₁Cl corresponds to eight constitutional (structural) isomers. These isomers arise from the different possible arrangements of the five-carbon skeleton and the position of the chlorine atom. The isomers can be categorized based on their parent alkane structure: pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane).

The eight constitutional isomers are:

-

2-Chloropentane

-

1-Chloro-2-methylbutane

-

2-Chloro-2-methylbutane

-

2-Chloro-3-methylbutane

-

This compound

The logical relationship and classification of these isomers based on their carbon skeleton are visualized in the diagram below.

Comparative Physical Properties

The physical properties of the C₅H₁₁Cl isomers vary based on their structure, particularly the degree of branching and the position of the chlorine atom. Branching generally lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Chloropentane | 543-59-9 | 107.8[1] | -99[1] | 0.88[2] | 1.412 |

| 2-Chloropentane | 625-29-6 | 94-95[3][4][5] | -137[3][4] | 0.87[3][4] | 1.407[3][4] |

| 3-Chloropentane | 616-20-6 | 97.5-98.3[6][7] | -105[6][7] | 0.867-0.872[6][8] | 1.403-1.408[6][8] |

| 1-Chloro-2-methylbutane | 616-13-7 | 100[9][10] | -104[10] | 0.886[9][11] | 1.412[9][11] |

| 2-Chloro-2-methylbutane | 594-36-5 | 85-86[12][13] | -73[13] | 0.866[12][13] | 1.405[12] |

| 2-Chloro-3-methylbutane | 631-65-2 | 90.4[14] | N/A | 0.865[14] | N/A |

| This compound | 107-84-6 | 99-100[12] | -104[12] | 0.88[12] | 1.409[12] |

| 1-Chloro-2,2-dimethylpropane | 753-89-9 | 84-85[15][16] | -20[15][16] | 0.866[15][16] | 1.404[15] |

Experimental Protocols

Synthesis of this compound

A common and reliable laboratory method for the synthesis of this compound is the nucleophilic substitution reaction of 3-methyl-1-butanol.

Protocol 1: Using Thionyl Chloride (SOCl₂)

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood. A gas trap is necessary to neutralize the HCl and SO₂ byproducts.

-

Reagents: Place 3-methyl-1-butanol in the round-bottom flask. Pyridine may be added as a solvent and to neutralize the HCl produced.

-

Reaction: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the alcohol with constant stirring.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Isolation: Filter to remove the drying agent and purify the resulting this compound by fractional distillation.

Protocol 2: Using Concentrated Hydrochloric Acid (HCl)

-

Reagents: In a round-bottom flask, mix 3-methyl-1-butanol with concentrated hydrochloric acid. Anhydrous zinc chloride (ZnCl₂) can be added as a catalyst (Lucas test conditions).

-

Reflux: Heat the mixture under reflux for several hours.

-

Work-up and Purification: Follow the work-up and purification steps (5-7) as described in Protocol 1.

Synthesis via Free-Radical Chlorination (Industrial Method)

Industrially, this compound can be produced via the free-radical chlorination of isopentane (2-methylbutane).[3] This method is less selective and produces a mixture of all possible monochlorinated isomers.

Protocol:

-

Reaction Setup: In a suitable reactor, introduce liquid isopentane.

-

Initiation: Initiate the reaction by introducing chlorine gas (Cl₂) under UV light or at high temperatures.

-

Reaction: The reaction proceeds via a free-radical chain mechanism, leading to the substitution of hydrogen atoms on the isopentane molecule with chlorine.

-

Separation: The resulting product is a mixture of 1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and this compound.[3] These isomers must be separated by fractional distillation based on their different boiling points.

Purification of this compound

For high-purity applications, a rigorous purification protocol is employed.[8][12]

Protocol:

-

Acid Wash: Vigorously shake the crude this compound with concentrated sulfuric acid (95%) in a separatory funnel until the acid layer remains colorless.[8][12] This step removes unreacted alcohol and other organic impurities.

-

Neutralization: Wash the separated organic layer with water, followed by a saturated aqueous sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[8][12]

-

Drying: Dry the washed product using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄).[12]

-

Distillation: Filter the dried liquid and perform a final purification by fractional distillation, collecting the fraction that boils at 99-100°C.

Characterization and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for distinguishing it from its isomers.[3]

¹H NMR Spectroscopy of this compound: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.[3]

-

A doublet at ~0.9 ppm (6H), corresponding to the two equivalent methyl groups (-CH(CH₃ )₂).

-

A multiplet at ~1.8 ppm (1H), corresponding to the methine proton (-CH (CH₃)₂).

-

A quartet or multiplet at ~1.7 ppm (2H), corresponding to the methylene (B1212753) group adjacent to the isopropyl group (-CH₂-CH(CH₃)₂).

-

A triplet at ~3.5 ppm (2H), corresponding to the methylene group attached to the chlorine atom (-CH₂ Cl). The electronegative chlorine atom causes this signal to be the most downfield (deshielded).[3]

Differentiation from Isomers: Each of the eight constitutional isomers will produce a unique ¹H NMR spectrum with a characteristic number of signals, chemical shifts, and splitting patterns, allowing for unambiguous identification. For example, 1-chloro-2,2-dimethylpropane would show only two signals (a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the CH₂Cl group), which is distinctly different from the four signals of this compound.

References

- 1. 1-chloropentane [chemister.ru]

- 2. 1-Chloropentane - Wikipedia [en.wikipedia.org]

- 3. 625-29-6 CAS MSDS (2-CHLOROPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-CHLOROPENTANE CAS#: 625-29-6 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 3-chloropentane [stenutz.eu]

- 9. 1-Chloro-2-methylbutane 96 616-13-7 [sigmaaldrich.com]

- 10. 1-CHLORO-2-METHYLBUTANE CAS#: 616-13-7 [m.chemicalbook.com]

- 11. 1-CHLORO-2-METHYLBUTANE | 616-13-7 [chemicalbook.com]

- 12. 2-Chloro-2-methylbutane, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 2-Chloro-3-methylbutane | CAS#:631-65-2 | Chemsrc [chemsrc.com]

- 15. 1-氯-2,2-二甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 1-CHLORO-2,2-DIMETHYLPROPANE | 753-89-9 [chemicalbook.com]

Spectroscopic Analysis of 1-Chloro-3-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-methylbutane, an important alkyl halide intermediate in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided, and the quantitative data are summarized in clear, structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for its structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| -CH₂Cl (a) | ~3.53 | Triplet (t) | ~6.6 | 2H |

| -CH₂- (b) | ~1.72 | Quartet (q) | ~6.6 | 2H |

| -CH- (c) | ~1.85 | Nonet (n) | ~6.7 | 1H |

| -(CH₃)₂ (d) | ~0.95 | Doublet (d) | ~6.6 | 6H |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, one for each of the chemically non-equivalent carbon atoms. The carbon atom bonded to the chlorine is significantly deshielded and appears at the lowest field.[1]

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| -C H₂Cl | ~43.5 |

| -C H₂- | ~39.2 |

| -C H- | ~25.8 |

| -(C H₃)₂ | ~22.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending vibrations of its alkyl and carbon-halogen bonds.

| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Intensity |

| C-H stretch (sp³) | 2870-2960 | Strong |

| C-H bend | 1370-1470 | Medium |

| C-Cl stretch | 650-750 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

A key feature in the mass spectrum is the presence of an M+2 peak, which is characteristic of compounds containing chlorine, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[1]

| m/z | Ion Structure | Significance |

| 108 | [C₅H₁₁³⁷Cl]⁺ | Molecular ion peak (M+2) |

| 106 | [C₅H₁₁³⁵Cl]⁺ | Molecular ion peak (M) |

| 77 | [C₆H₅]⁺ | Loss of HCl |

| 70 | [C₅H₁₀]⁺ | Loss of HCl |

| 57 | [C₄H₉]⁺ | Loss of CH₂Cl |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR:

-

A standard one-pulse sequence is utilized.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy Protocol

Sample Preparation:

-

For a liquid sample like this compound, a neat spectrum is typically acquired.

-

A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Procedure:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.

-

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Technique: Electron Ionization (EI) is the most common method for volatile compounds like this compound.

-

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples or direct infusion.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

References

An In-Depth Technical Guide to the Solubility of 1-Chloro-3-methylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-3-methylbutane, an important chloroalkane used as a solvent and intermediate in various chemical syntheses. Understanding its solubility characteristics in different organic solvents is crucial for its effective application in research, development, and manufacturing processes. This document outlines its qualitative solubility in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concept: Solubility and Miscibility of this compound

This compound is a colorless, flammable liquid.[1][2][3] Its molecular structure, featuring a polar carbon-chlorine bond and a nonpolar isobutyl group, governs its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility. Generally, this compound is soluble in or miscible with many common organic solvents, particularly those with low to moderate polarity.[3][4] The term "miscible" indicates that the two substances will mix in all proportions to form a single, homogeneous phase.

Data Presentation: Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily available literature, its general solubility characteristics are well-established. The following table summarizes the qualitative solubility based on recurring statements in chemical literature.

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility with this compound |

| Alcohols | |||

| Methanol | CH₃OH | Polar | Soluble/Miscible |

| Ethanol | C₂H₅OH | Polar | Soluble/Miscible[1][2][3][4][5][6][7] |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble/Miscible[1][2][3][4][5][6][7] |

| Ketones | |||

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble/Miscible |

| Aromatic Hydrocarbons | |||

| Benzene | C₆H₆ | Nonpolar | Soluble/Miscible |

| Toluene | C₇H₈ | Nonpolar | Soluble/Miscible |

| Alkanes | |||

| Hexane | C₆H₁₄ | Nonpolar | Soluble/Miscible |

| Halogenated Solvents | |||

| Chloroform | CHCl₃ | Weakly Polar | Soluble/Miscible |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble/Miscible |

Experimental Protocols

For instances where precise quantitative solubility data is required or for solvents not listed above, the following experimental protocols can be employed.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a straightforward method to visually determine if this compound is miscible with another liquid solvent.

Materials:

-

This compound (solute)

-

Organic solvent to be tested

-

Graduated cylinders (10 mL or 25 mL)

-

Glass test tubes with stoppers or screw caps (B75204)

-

Vortex mixer or shaker

-

Pipettes

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Mixing: In a clean, dry test tube, add equal volumes (e.g., 5 mL each) of this compound and the test solvent using separate graduated cylinders.

-

Agitation: Securely stopper the test tube and invert it several times. For a more thorough mixing, use a vortex mixer for 30-60 seconds.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the mixture against a well-lit background.

-

Miscible: If the resulting liquid is clear and forms a single phase, the two liquids are miscible.

-

Immiscible: If the mixture is cloudy or separates into two distinct layers, the liquids are immiscible.

-

-

Confirmation at Different Proportions: To confirm miscibility across all proportions, repeat the experiment with varying volume ratios of the two liquids (e.g., 1:3 and 3:1).

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a solute in a solvent.

Materials:

-

This compound (solute)

-

Organic solvent (solvent)

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Refractometer)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solute ensures that the solution becomes saturated. b. Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the system. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: a. Once equilibrium is reached, cease agitation and allow the mixture to stand in the temperature-controlled environment for several hours to allow the undissolved solute to separate. b. Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

-

Analysis: a. Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. b. Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to create a calibration curve. c. Analyze the filtered saturated sample using the same analytical method. d. Determine the concentration of this compound in the saturated sample by comparing its analytical response to the calibration curve.

-

Data Expression: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is always recommended to perform experimental verification of solubility.

References

Synthesis of 1-Chloro-3-methylbutane from 3-Methyl-1-butanol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview for the synthesis of 1-chloro-3-methylbutane from its corresponding primary alcohol, 3-methyl-1-butanol. The document covers the underlying reaction mechanism, a detailed experimental protocol, and purification techniques. Quantitative data for reactants and products are summarized, and key processes are visualized through logical diagrams to support researchers and professionals in drug development and organic synthesis.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a gateway to numerous functional group interconversions. This guide focuses on the synthesis of this compound (also known as isoamyl chloride) from 3-methyl-1-butanol (isoamyl alcohol). This reaction is a classic example of a nucleophilic substitution, typically performed using concentrated hydrochloric acid, often with a Lewis acid catalyst such as zinc chloride. The resulting alkyl halide is a valuable solvent and an intermediate in the synthesis of more complex organic molecules.[1]

Reaction Mechanism and Signaling Pathway

The conversion of a primary alcohol like 3-methyl-1-butanol to an alkyl chloride using hydrochloric acid proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction rate for primary alcohols with HCl is notably slow because the hydroxyl group (-OH) is a poor leaving group and the chloride ion (Cl⁻) is a moderate nucleophile.[3]

To enhance the reaction rate, a Lewis acid catalyst, zinc chloride (ZnCl₂), is often added. The combination of concentrated HCl and ZnCl₂ is known as the Lucas reagent.[4] The zinc chloride coordinates with the oxygen atom of the alcohol's hydroxyl group, converting it into a much better leaving group. The reaction then proceeds via an SN2 pathway, involving a backside attack by the chloride ion on the activated carbon center.

The key steps are:

-

Activation of the Alcohol: The lone pair of electrons on the hydroxyl oxygen atom attacks the Lewis acid (ZnCl₂), forming a complex. In the presence of strong acid (HCl), the alcohol is protonated to form an oxonium ion, (R-OH₂⁺), which has a good leaving group (H₂O).

-

Nucleophilic Attack: A chloride ion acts as a nucleophile, attacking the carbon atom bonded to the leaving group from the backside.

-

Displacement: The attack occurs in a single, concerted step where the carbon-nucleophile bond forms concurrently as the carbon-leaving group bond breaks.

Figure 1: SN2 Reaction Mechanism Pathway.

Quantitative Data

The physical and chemical properties of the primary reactant and the final product are summarized below for reference. This data is crucial for calculating theoretical yields, monitoring reaction progress, and performing purification steps like distillation.

| Property | 3-Methyl-1-butanol (Reactant) | This compound (Product) |

| Molecular Formula | C₅H₁₂O | C₅H₁₁Cl |

| Molecular Weight | 88.15 g/mol [5] | 106.59 g/mol [1][6] |

| Appearance | Colorless liquid[7] | Colorless to pale yellow liquid[1][8] |

| Density | 0.809 g/mL at 25 °C | ~0.88 g/cm³[1] |

| Boiling Point | 130-132 °C[9] | 99-100 °C[1][10] |

| Melting Point | -117 °C | -104 °C[1][10] |

| Solubility in Water | Slightly soluble[7] | Slightly soluble[1][8] |

| Refractive Index (n20/D) | 1.406 | 1.409[1] |

| Theoretical Yield | - | For every 1 mole of reactant, 1.21 moles of product are expected. |

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis and subsequent purification of this compound. While specific laboratory conditions may require optimization, these steps outline a standard and effective procedure.

Synthesis of this compound

This procedure is adapted from standard methods for converting primary alcohols to alkyl chlorides using the Lucas reagent.[11] Due to the slow reactivity of primary alcohols, heating is necessary to achieve a reasonable reaction rate.

Materials:

-

3-methyl-1-butanol (≥99%)

-

Concentrated hydrochloric acid (~12 M)

-

Anhydrous zinc chloride (ZnCl₂)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Glassware for extraction and washing

Procedure:

-

Prepare the Lucas Reagent: In a round-bottom flask, carefully dissolve 136 g (1 mole) of anhydrous zinc chloride in 105 mL of concentrated hydrochloric acid. Cool the mixture in an ice bath as the dissolution is exothermic.

-

Reaction Setup: To the cooled Lucas reagent, add 44.08 g (0.5 moles) of 3-methyl-1-butanol. Equip the flask with a reflux condenser.

-

Reflux: Gently heat the mixture to reflux for 2-3 hours using a heating mantle. The upper layer of the alkyl chloride should begin to form.

-

Cooling and Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. Two distinct layers will be visible. The upper, less dense layer is the crude this compound.

-

Isolation: Separate the layers, retaining the upper organic layer. Discard the lower aqueous layer.

Purification of Crude this compound

The crude product from the synthesis contains unreacted alcohol, dissolved HCl, and other byproducts. A multi-step washing and drying procedure followed by fractional distillation is required for purification.[1][8]

Materials:

-

Crude this compound

-

Concentrated sulfuric acid (95%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

Procedure:

-

Acid Wash: Transfer the crude organic layer back to the separatory funnel. Add 20 mL of cold, concentrated H₂SO₄ and shake vigorously. This step removes unreacted alcohol. Allow the layers to separate and discard the lower acid layer.[1][8]

-

Neutralization: Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release CO₂ gas produced.

-

Final Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution to remove excess water.

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate to absorb any residual water. Swirl the flask until the liquid is clear and the drying agent no longer clumps.

-

Filtration: Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

-

Fractional Distillation: Assemble a fractional distillation apparatus. Carefully heat the flask to distill the this compound. Collect the fraction that boils between 99-100 °C.[1]

Experimental Workflow Visualization

The logical flow of the synthesis and purification process is depicted below. This workflow diagram illustrates the sequence of operations from starting materials to the final purified product.

Figure 2: Experimental Workflow for Synthesis and Purification.

Conclusion

The synthesis of this compound from 3-methyl-1-butanol is a robust and well-understood nucleophilic substitution reaction. While the reaction of primary alcohols with hydrochloric acid is inherently slow, the use of a zinc chloride catalyst and heat facilitates the conversion. The purification protocol, though multi-stepped, is critical for obtaining a high-purity product suitable for further synthetic applications or as a solvent. The methodologies and data presented in this guide offer a solid foundation for laboratory-scale production of this versatile alkyl halide.

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. digscholarship.unco.edu [digscholarship.unco.edu]

- 5. echemi.com [echemi.com]

- 6. This compound | C5H11Cl | CID 7893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methyl-1-butanol | 123-51-3 [chemicalbook.com]

- 8. This compound | 107-84-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Yixing Chengyuan High Tech Materials Co., Ltd.--1-Chloro-3-methylbutane|107-84-6 [chengyuanchem.com]

- 11. personal.tcu.edu [personal.tcu.edu]

Synonyms for 1-Chloro-3-methylbutane like isoamyl chloride and isopentyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-3-methylbutane, including its various synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data.

Nomenclature and Synonyms

This compound is an organochloride with the chemical formula C₅H₁₁Cl. Due to its branched five-carbon chain, it is commonly referred to by several synonyms. The relationship between these names is based on different nomenclature systems (IUPAC vs. common names) and historical naming conventions.

The most frequently encountered synonyms for this compound are isoamyl chloride and isopentyl chloride . The prefix "iso" refers to the isopentyl group, which has the structure (CH₃)₂CHCH₂CH₂-. Other, less common synonyms include 3-methylbutyl chloride and butane, 1-chloro-3-methyl-.[1]

Physicochemical Properties

This compound is a colorless, flammable liquid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₁Cl |

| Molecular Weight | 106.59 g/mol |

| CAS Number | 107-84-6 |

| Boiling Point | 99-100 °C |

| Melting Point | -104 °C |

| Density | ~0.872 g/mL |

| Refractive Index (n_D²⁰) | ~1.409 |

| Solubility | Slightly soluble in water; miscible with alcohol and ether. |

| Flash Point | 16 °C |

Experimental Protocols

Synthesis of this compound from Isoamyl Alcohol

A common laboratory method for the synthesis of this compound is the nucleophilic substitution reaction of isoamyl alcohol (3-methyl-1-butanol) with concentrated hydrochloric acid.[2] The reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group of the alcohol is protonated by the strong acid to form a good leaving group (water), which is then displaced by the chloride ion.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Concentrated hydrochloric acid (~12 M)

-

Anhydrous calcium chloride or anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and an excess of concentrated hydrochloric acid. For every 1 mole of isoamyl alcohol, approximately 2.5 to 3 moles of concentrated HCl should be used.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for 2-3 hours. The reflux maintains the reaction temperature at the boiling point of the mixture, allowing the reaction to proceed to completion without loss of volatile materials.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the crude this compound, and the lower layer is the aqueous phase. Drain and discard the aqueous layer.

-

Washing:

-

Wash the organic layer with cold water to remove the bulk of the remaining acid.

-

Next, wash with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.

-

Finally, wash the organic layer with a saturated aqueous sodium chloride solution (brine) to help remove dissolved water.

-

-

Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous calcium chloride or anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.

-

Isolation: Decant or filter the dried liquid to remove the drying agent. The resulting liquid is crude this compound, which can be purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is employed to purify the crude this compound from any unreacted isoamyl alcohol and other byproducts. This technique is effective in separating liquids with close boiling points.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the distillation flask along with a few boiling chips.

-

Insulation: For efficient separation, the fractionating column should be insulated, for example, with glass wool or aluminum foil.

-

Distillation: Gently heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column.

-

Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (99-100 °C). Discard any initial distillate that comes over at a lower temperature.

-

Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of liquid remains in the distillation flask.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Cl |

| ~1.7 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |

| ~1.8 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit four signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~45 | -CH₂-Cl |

| ~35 | -CH₂-CH(CH₃)₂ |

| ~25 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption peaks for C-H and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretching of alkyl groups |

| 1470-1450 | Medium | C-H bending of CH₂ and CH₃ groups |

| 1385-1365 | Medium | C-H bending (gem-dimethyl) |

| 650-800 | Strong | C-Cl stretching |

The presence of a strong absorption in the 650-800 cm⁻¹ region is indicative of the C-Cl bond, while the absorptions in the 2850-3000 cm⁻¹ range confirm the presence of the alkyl backbone.[2]

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) will appear as a pair of peaks due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.

-

M⁺ peak: m/z = 106 (for C₅H₁₁³⁵Cl)

-

M+2 peak: m/z = 108 (for C₅H₁₁³⁷Cl)

Common fragmentation patterns involve the loss of a chlorine radical or the cleavage of the carbon-carbon bonds, leading to the formation of various carbocation fragments. A prominent peak is often observed at m/z = 70, corresponding to the loss of a chlorine atom. Other significant fragments may appear at m/z = 57 ([C₄H₉]⁺) and m/z = 43 ([C₃H₇]⁺).[3]

References

An Analysis of 1-Chloro-3-methylbutane: Molecular Properties

This document provides a concise summary of the fundamental molecular properties of 1-chloro-3-methylbutane, a halogenated alkane. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental design and computational modeling.

Molecular Formula and Weight

The empirical and molecular formula for this compound has been determined through elemental analysis and mass spectrometry. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data. These core properties are summarized below.

| Identifier | Value | Reference |

| Molecular Formula | C₅H₁₁Cl | [1][2][3][4][5] |

| Molecular Weight | 106.59 g/mol | [1][2][4][5] |

| Alternate Names | Isoamyl chloride, Isopentyl chloride | [1][2][3] |

| CAS Registry Number | 107-84-6 | [2][3] |

Structural Information

To understand its chemical reactivity and physical properties, it is essential to consider the structure of this compound. The molecule consists of a four-carbon butane (B89635) chain with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon.

A simplified two-dimensional representation of the molecular structure is provided below using the DOT language to illustrate the connectivity of the atoms.

Caption: 2D graph of atomic connectivity in this compound.

Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a fundamental molecular formula and weight, which are established reference data.

References

Technical Guide to the Safe Handling of 1-Chloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Chloro-3-methylbutane (CAS No. 107-84-6), also known as isoamyl chloride. This guide is intended for laboratory personnel and professionals in the drug development field to ensure the safe use and management of this chemical.

Chemical and Physical Properties

This compound is a colorless to almost colorless, clear liquid.[1] It is a flammable and volatile compound with a molecular formula of C5H11Cl and a molecular weight of 106.59 g/mol .[1][2] Understanding its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C5H11Cl | [1][2] |

| Molecular Weight | 106.59 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Odor | No information available | [3] |

| Boiling Point | 99-100 °C | [1] |

| Melting Point | -104 °C | [1] |

| Flash Point | 16 °C (60.8 °F) | [1] |

| Density | 0.88 g/cm³ | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [1][4] |

| Vapor Pressure | 46.2 mmHg at 25°C | [5] |

| Refractive Index | 1.4090 | [1] |

| Autoignition Temperature | No information available | [6] |

| Explosion Limits | Lower: 1.5%, Upper: 7.4% | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[8] It is crucial to understand its potential hazards to implement appropriate safety measures.

GHS Classification: [2]

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)

Hazard Pictograms:

Experimental Protocols for Safety Data Determination

The safety data presented in this guide are determined using standardized experimental protocols. Below are summaries of the methodologies for key safety parameters.

Flash Point Determination (ASTM D93)

The flash point of this compound is a critical parameter for assessing its flammability. The standard test method for its determination is the Pensky-Martens Closed Cup method, as described in ASTM D93.[9][10]

Methodology:

-

Apparatus: A manual or automated Pensky-Martens closed-cup tester is used.[9]

-

Procedure (Procedure A for distillate fuels):

-

A sample of the chemical is placed in the test cup of the apparatus.[10]

-

The sample is heated at a controlled rate while being continuously stirred to ensure temperature uniformity.[9]

-

At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[10]

-

The flash point is the lowest temperature at which the vapors of the substance ignite to produce a flash.[2]

-

The observed flash point is then corrected to a standard barometric pressure.[2]

-

Skin Irritation Testing (OECD Test Guideline 439)

The potential of a chemical to cause skin irritation is assessed using in vitro methods, such as the Reconstructed Human Epidermis (RHE) test method described in OECD Test Guideline 439.[11]

Methodology:

-

Test System: The test utilizes a three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11]

-

Procedure:

-

A small amount of this compound is applied topically to the surface of the RHE tissue.[12]

-

The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).[12]

-

After exposure, the chemical is washed off, and the tissue is incubated for a post-exposure period (e.g., 42 hours).[12][13]

-

Cell viability is then assessed using a colorimetric assay, such as the MTT assay.[13]

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.[11]

-

Eye Irritation Testing (OECD Test Guideline 492)

The potential for a chemical to cause serious eye damage or irritation is evaluated using in vitro methods like the Reconstructed Human Cornea-like Epithelium (RhCE) test method, as outlined in OECD Test Guideline 492.[14]

Methodology:

-

Test System: The assay uses a three-dimensional RhCE model that structurally and functionally resembles the human corneal epithelium.[14]

-

Procedure:

-

The liquid chemical is applied directly to the surface of the RhCE tissue.[15]

-

The exposure duration is typically 30 minutes for liquids.[15]

-

Following exposure, the tissue is rinsed, and cell viability is determined using the MTT assay.[15]

-

A chemical is classified as an eye irritant if the tissue viability falls below a specified cutoff (e.g., 60%).[15]

-

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[16][17]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking.[18]

-

Use only non-sparking tools and explosion-proof equipment.[3][17]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.[17][18]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Avoid contact with skin and eyes.[19]

-

Avoid inhalation of vapor or mist.[19]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11][18]

-

Keep away from heat and sources of ignition.[18]

-

Store in a flammable liquid storage cabinet.[10]

-

Do not store in domestic refrigerators or freezers; use only spark-proof refrigerators designed for flammable materials.[10][12]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[17][20]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended PPE for handling this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Measures | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3][8] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. | [3][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [3][21] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. | [3][21] |

Firefighting Measures

This compound is a highly flammable liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[21] Water mist may be used to cool closed containers.[8][17]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[8][17] Containers may explode when heated.[8][17]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][8]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for responding to a this compound spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, it is known to cause skin, eye, and respiratory irritation.[1][2]

-

Acute Toxicity: No data available.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][8]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][8]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[8] Do not empty into drains.[8]

Disclaimer